molecular formula C10H17NO4 B3089773 (2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid CAS No. 1198339-37-5

(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid

Cat. No.: B3089773
CAS No.: 1198339-37-5
M. Wt: 215.25 g/mol
InChI Key: HFEGSFBKYUXELG-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound contains atert-butoxycarbonyl group , which is commonly used as a protecting group in synthetic organic chemistry . A protecting group is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Mode of Action

The mode of action of this compound is likely related to its function as a protecting group. The tert-butoxycarbonyl group can be introduced into a variety of organic compounds to protect sensitive functional groups during chemical reactions . This allows for selective reactions to occur at other sites within the molecule .

Biochemical Pathways

They are often used in the synthesis of complex organic molecules, including those involved in various biological processes .

Result of Action

The result of the compound’s action is largely dependent on the specific context in which it is used. As a protecting group, the tert-butoxycarbonyl group can enable the successful synthesis of complex organic molecules by preventing unwanted reactions at sensitive functional groups . This can lead to the production of a wide range of substances with various molecular and cellular effects.

Action Environment

The action of this compound, like many chemical reactions, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals. For example, the efficiency of the introduction of the tert-butoxycarbonyl group into organic compounds has been improved using flow microreactor systems .

Properties

IUPAC Name

(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-6-5-10(11,4)7(12)13/h5-6H2,1-4H3,(H,12,13)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEGSFBKYUXELG-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester (63 g, 1 eq.) in 260 mL of EtOH was added 260 mL of an aqueous solution of NaOH 2N (2 eq.). The reaction was stirred at 20° C. for 15 h. The solvent was removed under reduced pressure and the crude was partitioned between water and EtOAc. The organic layer was discarded and the aqueous layer was acidified by addition of a solution of citric acid 10% in water until pH=5 and thoroughly extracted with EtOAc. The organic layers were combined, dried over MgSO4, filtered and concentrated under reduced pressure to afford 2-methyl-azetidine-1,2-dicarboxylic acid 1-tert-butyl ester (50 g, yield=89%).
[Compound]
Name
aqueous solution
Quantity
260 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
260 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid
Reactant of Route 2
(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid
Reactant of Route 3
(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid
Reactant of Route 6
(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.